

rosiglitazone maleate combination therapy efficacy validation

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Compound Focus: Rosiglitazone Maleate

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Efficacy of Rosiglitazone Combination Therapies

The tables below summarize key efficacy data from clinical and experimental studies, comparing rosiglitazone-based therapies against common alternatives.

Table 1: Efficacy in Type 2 Diabetes - Clinical Trials This table compares the change in HbA1c (a key marker of blood sugar control) and other outcomes from clinical studies [1] [2].

Combination Therapy	Comparator	Study Duration	Change in HbA1c (Baseline vs. Endpoint)	Key Efficacy Findings & Notes
Rosiglitazone + Metformin [1]	None (Single-arm study)	24 weeks	12.0% → 7.54% (Δ -4.46%)	91.7% of subjects were HbA1c responders; in poorly controlled patients (HbA1c >11%) [1].
Rosiglitazone + Metformin [2]	Metformin + Sulfonylurea	18 months	Not specified (Improvement cited)	Reduced risk of monotherapy failure vs. sulfonylurea (Hazard Ratio: 0.37) [2].

Combination Therapy	Comparator	Study Duration	Change in HbA1c (Baseline vs. Endpoint)	Key Efficacy Findings & Notes
Rosiglitazone (Monotherapy) [2]	Sulfonylurea (e.g., glyburide)	48 months	7.36% → 7.01% (Δ -0.35%)	Rosiglitazone showed a statistically significant greater reduction in HbA1c compared to sulfonylureas [2].

Table 2: Non-Glycemic & Preclinical Effects These findings from laboratory and animal studies highlight effects beyond blood sugar control, which may influence therapeutic utility and safety profiles [3] [4] [5].

Experimental Context	Rosiglitazone Treatment	Key Measured Outcomes	Reported Findings & Proposed Mechanism
Type 1 Diabetes (Human) [3]	4 mg/day for 18 weeks + Insulin	Leptin, Resistin, Fibrinogen, Hb	↓ Leptin; ↓ Resistin; ↓ Fibrinogen; ↓ Hemoglobin. Limited improvement in insulin sensitivity [3].
CCl4-Induced Acute Hepatic Injury (Mouse) [4]	10 mg/kg for 5 days	ALT, AST, SOD, CAT, GSH, MDA, ROS	Ameliorated liver injury. ↓ Inflammation/apoptosis; ↑ Antioxidants via Nrf2 pathway ; ↓ NLRP3 inflammasome [4].
AGE-induced EPC Dysfunction (Cell) [5]	10 nM	Cell proliferation, migration, apoptosis, NO production	Improved EPC function; Attenuated AGE-induced dysfunction via upregulating Akt-eNOS pathways [5].
Endothelial Permeability (HUVEC Cells & Mouse) [6]	Various concentrations <i>in vitro</i> & 5 mg/kg/day <i>in vivo</i>	Cell migration, permeability, VEGF, tight junction proteins	Promoted cell migration and vascular permeability via Akt phosphorylation and VEGF expression [6].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables, which can serve as a reference for your own research validation.

- **Human Clinical Trial (Type 2 Diabetes) [1]:**

- **Subjects:** 12 adults with Type 2 Diabetes and poor glycemic control (HbA1c >11% or FPG >15 mmol/L).
- **Intervention:** Fixed-dose combination of rosiglitazone/metformin for 24 weeks. The dose was titrated from 4 mg/1000 mg at week 0, to 6 mg/1500 mg at week 4, and to 8 mg/2000 mg at week 8.
- **Primary Endpoint:** Magnitude of HbA1c reduction from baseline after 24 weeks.
- **Laboratory Methods:** HbA1c and Fasting Plasma Glucose were measured at baseline and week 24.

- **Animal Model of Acute Hepatic Injury [4]:**

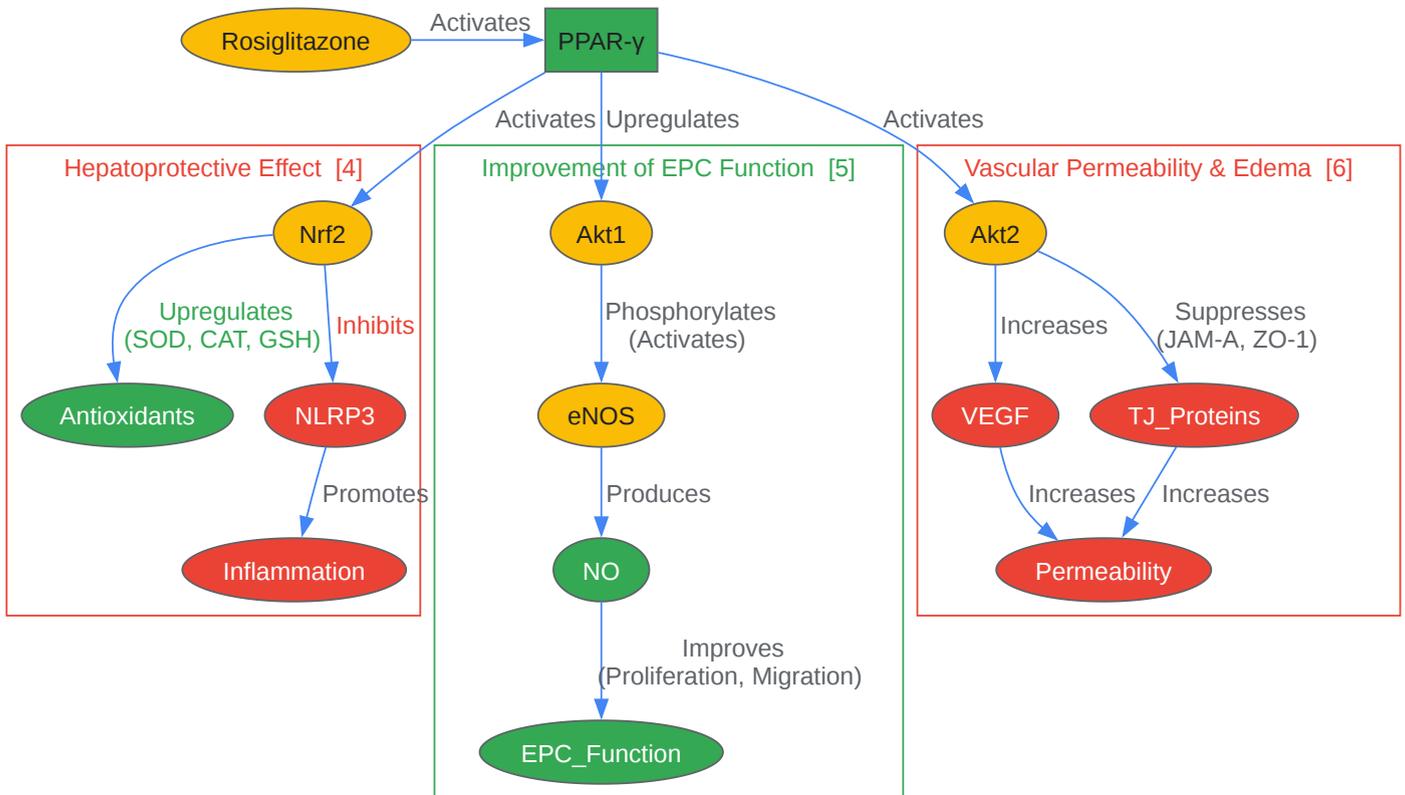
- **Animals:** Male Kunming mice.
- **Model Induction:** Hepatic injury was induced by a single intraperitoneal injection of 1% carbon tetrachloride (CCl₄) at 10 ml/kg.
- **Intervention:** The treatment group received 10 mg/kg rosiglitazone by oral gavage for 5 consecutive days prior to CCl₄ injection.
- **Assessment:** Liver tissue was examined histologically. Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) were measured with assay kits. Levels of oxidative stress markers (SOD, CAT, GSH, MDA, ROS) and inflammatory factors were evaluated.

- ***In Vitro* Model of Endothelial Progenitor Cell (EPC) Dysfunction [5]:**

- **Cell Culture:** EPCs were isolated from the peripheral blood of healthy human volunteers and cultured.
- **Induction of Dysfunction:** Cells were challenged with Advanced Glycation End Products (AGEs) at concentrations of 0, 50, 100, and 200 mg·L⁻¹.
- **Intervention:** Co-treatment with 10 nM rosiglitazone, with or without pre-treatment by pathway inhibitors (e.g., PI3K inhibitor LY294002, NOS inhibitor L-NAME).
- **Assays:** Cell proliferation, apoptosis, migration, and adhesion were assessed. Nitric oxide (NO) production was measured. Protein expression and phosphorylation of Akt and eNOS were determined by Western blot.

Signaling Pathways in Rosiglitazone's Effects

The following diagrams, created with Graphviz, illustrate the key molecular pathways described in the search results.



Proposed Mechanisms for Rosiglitazone's Effects

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Key Insights for Professionals

- **Efficacy is Context-Dependent:** The data strongly supports the efficacy of rosiglitazone-metformin combination therapy in **Type 2 Diabetes**, even in poorly controlled patients [1]. However, its benefits in **Type 1 Diabetes** are limited, suggesting its insulin-sensitizing effects require some residual endogenous insulin secretion [3].
- **Dual Nature of Mechanisms:** Rosiglitazone's mechanisms offer both therapeutic benefits (improving EPC function, hepatoprotection) and explain its primary clinical side effect. The activation of the **Akt pathway** is implicated in both improving endothelial cell function [5] and increasing vascular permeability leading to **edema** [6].
- **Beyond Glycemic Control:** Preclinical data indicates potential applications for rosiglitazone beyond diabetes, such as in mitigating chemical-induced **acute hepatic injury** through potent anti-oxidant and anti-inflammatory mechanisms [4].

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